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Compound of Interest

Compound Name: P-Hydroxybenzaldehyde-13C6

Cat. No.: B018057

An in-depth exploration of the safety, handling, and experimental applications of P-
Hydroxybenzaldehyde-13C6, tailored for professionals in research, drug development, and
chemical sciences.

This technical guide provides a comprehensive overview of P-Hydroxybenzaldehyde-13C6, a
stable isotope-labeled compound crucial for a range of sophisticated analytical and research
applications. From its fundamental safety protocols to its role in elucidating complex biological
pathways, this document serves as an essential resource for scientists and researchers.

Section 1: Safety Data and Handling

A thorough understanding of the safety profile of P-Hydroxybenzaldehyde-13C6 is paramount
for its responsible handling in a laboratory setting. While the isotopic labeling does not
significantly alter the chemical hazards compared to its unlabeled counterpart, adherence to
established safety protocols is crucial.

Hazard Identification and Precautionary Measures

P-Hydroxybenzaldehyde is classified as a substance that can cause skin and serious eye
irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses with
side-shields, gloves, and a lab coat, should be worn at all times when handling the compound.
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[2] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or
fumes.[2]

Table 1: Hazard Statements and Precautionary Codes

Precautionary

Hazard Statement H-Code P-Code
Statement

Causes skin irritation H315 Avoid breathing dust. P261

_ Wear eye

Causes serious eye .

o H319 protection/face P280

irritation .
protection.

IF IN EYES: Rinse
cautiously with water
for several minutes.
H335 Remove contact P305 + P351 + P338

lenses, if present and

May cause respiratory

irritation

easy to do. Continue

rinsing.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the
eyelids. Get medical attention.[3]

o Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If
skin irritation persists, call a physician.[3]

 Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical
attention if symptoms occur.[3]

 Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical
attention if symptoms occur.[3]
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Storage and Disposal

P-Hydroxybenzaldehyde-13C6 should be stored in a dry, cool, and well-ventilated place, with
the container tightly closed.[2] It should be kept away from strong oxidizing agents, strong
bases, and strong reducing agents.[1] Disposal of the chemical and its container must be in
accordance with local, regional, and national regulations.[2]

Section 2: Physicochemical Properties

The physical and chemical properties of P-Hydroxybenzaldehyde-13C6 are largely identical
to the unlabeled compound, with the key difference being its molecular weight due to the
presence of six 13C atoms.

Table 2: Physicochemical Data of p-Hydroxybenzaldehyde

Property Value

Molecular Formula C7H60O2

Molecular Weight (unlabeled) 122.12 g/mol
Appearance Light brown powder/solid
Melting Point 114 -118 °C

Water Solubility Soluble

log Pow 1.35

Section 3: Experimental Protocols and Applications

The primary utility of P-Hydroxybenzaldehyde-13C6 lies in its application as an internal
standard or tracer in various analytical and metabolic studies. The presence of the stable
isotope allows for precise quantification and tracking of the molecule in complex biological and
chemical systems.

Quantitative NMR (gNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the concentration of a substance in a
sample. The use of a 13C-labeled internal standard like P-Hydroxybenzaldehyde-13C6 offers
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significant advantages, especially in complex mixtures where proton signals may overlap.

Experimental Protocol: Quantitative 13C NMR Analysis

e Sample Preparation:

o Accurately weigh a known amount of the analyte and the P-Hydroxybenzaldehyde-13C6
internal standard.

o Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6, CDCI3).

o Transfer the solution to a 5 mm NMR tube.

* NMR Acquisition:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Acquire a quantitative 13C NMR spectrum using an inverse-gated decoupling pulse
sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal
response.

o Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the
carbons of interest in both the analyte and the internal standard to ensure full relaxation.

o Data Processing and Analysis:

o Process the acquired Free Induction Decay (FID) with an appropriate window function.

o Carefully phase and baseline correct the spectrum.

o Integrate a well-resolved signal from the analyte and the 13C-enriched carbon signal from
P-Hydroxybenzaldehyde-13C6.

o Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) *
(MW _analyte / MW _IS) * (Weight_IS / Weight_sample) Where N is the number of nuclei
for the integrated signal and MW is the molecular weight.
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Metabolomic and Metabolic Flux Analysis

P-Hydroxybenzaldehyde-13C6 can be used as a tracer to study its metabolic fate in biological
systems. By tracking the incorporation of the 13C label into downstream metabolites,
researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Experimental Workflow: Metabolite Tracing

Sample Preparation Analysis

‘ w Pathway Analysis

Metabolite Identification

Metabolite Extraction

Introduction of P-Hydroxybenzaldehyde-13C6 LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for tracing the metabolic fate of P-Hydroxybenzaldehyde-13C6.

Section 4: Biological Significance and Signaling
Pathways

P-Hydroxybenzaldehyde is not merely a synthetic precursor; it is also a naturally occurring
compound found in various plants and is an intermediate in the degradation of several
environmental pollutants.[4] Recent studies have also highlighted its role in modulating key
cellular signaling pathways.

Degradation Pathway of Bisphenol A (BPA)

P-Hydroxybenzaldehyde is a key intermediate in the microbial degradation of Bisphenol A
(BPA), a widespread environmental contaminant. Understanding this pathway is crucial for
developing bioremediation strategies.
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Caption: Simplified degradation pathway of Bisphenol A.

Modulation of the Nrf2 Signaling Pathway
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Recent research has shown that p-hydroxybenzaldehyde can ameliorate oxidative stress by
activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway
is a master regulator of the cellular antioxidant response.
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Caption: p-Hydroxybenzaldehyde's role in the

Nrf2 pathway.
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Conclusion

P-Hydroxybenzaldehyde-13C6 is a valuable tool for researchers across various scientific
disciplines. Its utility as an internal standard in quantitative NMR and as a tracer in metabolic
studies provides a level of precision and insight that is often unattainable with unlabeled
compounds. A comprehensive understanding of its safety, handling, and diverse applications,
as outlined in this guide, will empower researchers to effectively and safely leverage this
powerful molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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